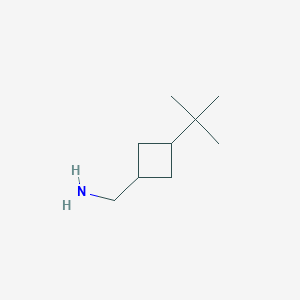

(3-Tert-butylcyclobutyl)methanamine

Description

Significance of Cyclobutane (B1203170) Derivatives in Chemical Research

Cyclobutane derivatives, featuring a four-membered carbocyclic ring, are of considerable interest in chemical research due to their distinct structural and electronic properties. pressbooks.pub The inherent ring strain in cyclobutanes, resulting from the deviation of its bond angles from the ideal 109.5° of sp³ hybridized carbons to approximately 88° in its puckered conformation, imparts unique reactivity. wikipedia.orglibretexts.orglibretexts.orglibretexts.org This strain makes cyclobutanes valuable as versatile synthetic intermediates, susceptible to ring-opening and rearrangement reactions that can lead to more complex molecular architectures. researchgate.netresearchgate.net

Despite their strain, cyclobutanes are generally stable at room temperature, allowing for their practical use in the laboratory. researchgate.net In medicinal chemistry, the cyclobutane moiety is often incorporated into molecules to provide conformational restriction, limiting the flexibility of a molecule and potentially enhancing its binding affinity to biological targets. nih.gov This rigid, three-dimensional structure is an attractive feature in fragment-based drug discovery. nih.gov Furthermore, cyclobutane derivatives have found applications in materials science. pressbooks.pub While the parent compound, cyclobutane, has no direct biological significance, its more complex derivatives are found in nature and are crucial in biotechnology. wikipedia.org

The Role of Amine Functionality in Complex Molecular Architectures

The amine functional group is one of the most prevalent in organic chemistry and is integral to the structure and function of a vast array of molecules. Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of hydrocarbyl groups attached to the nitrogen atom. britannica.combyjus.com The nitrogen atom in an amine possesses a lone pair of electrons, which is central to its chemical behavior, rendering amines both basic and nucleophilic. orgoreview.com

This functionality allows amines to participate in a wide range of chemical reactions, making them essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic structures. britannica.com The ability of primary and secondary amines to participate in hydrogen bonding significantly influences the physical properties of molecules, such as their boiling points and solubility. pressbooks.puborgoreview.com In biological systems, the amine group is a key component of amino acids and neurotransmitters, and its ability to form ionic bonds and hydrogen bonds is crucial for molecular recognition and biological activity. The incorporation of amine functionality into molecular scaffolds is a common strategy for modulating the physicochemical properties of a compound and for introducing a site for further chemical modification. byjus.com

Structural Specificity of (3-Tert-butylcyclobutyl)methanamine within Cyclobutyl Amine Chemistry

This compound is a primary amine that exemplifies the convergence of the structural features discussed above. Its molecular architecture is characterized by several key components that dictate its specific properties and potential reactivity:

The Cyclobutane Ring: This provides a rigid, non-planar, three-dimensional scaffold. The puckered "butterfly" conformation of the cyclobutane ring is a defining feature. libretexts.orglibretexts.org

The Tert-butyl Group: This bulky substituent exerts a significant steric influence on the cyclobutane ring. The size of the tert-butyl group can affect the conformational preference of the ring and can direct the approach of reagents in chemical reactions. acs.org Studies on related systems have shown that bulky substituents can influence the stereochemical outcome of reactions. acs.org

The Methanamine Group (-CH2NH2): The primary amine functionality is attached to the cyclobutane ring via a methylene (B1212753) (-CH2-) spacer. This spacer provides a degree of rotational freedom for the amine group, separating it from the steric bulk of the cyclobutane ring. The primary amine itself is a site of basicity and nucleophilicity, capable of participating in a variety of chemical transformations.

The combination of the rigid, sterically encumbered cyclobutane core with the reactive primary amine makes this compound a unique building block. The spatial arrangement of the tert-butyl group relative to the methanamine group (cis or trans) would lead to distinct diastereomers with different three-dimensional shapes and potentially different chemical and biological properties. While specific research findings on this compound are not widely available in public literature, its structure suggests it would be a valuable tool in creating sterically defined and functionally diverse molecules.

Table 1: Physical and Chemical Properties of Parent and Related Compounds Note: Experimental data for this compound is not readily available. The table below provides data for its foundational components to offer context.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Appearance |

| Cyclobutane | C₄H₈ | 56.11 | 12.5 | Colorless gas |

| Methylamine | CH₃NH₂ | 31.06 | -6.3 | Colorless gas |

| tert-Butylamine | (CH₃)₃CNH₂ | 73.14 | 44.4 | Colorless liquid |

Properties

IUPAC Name |

(3-tert-butylcyclobutyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2,3)8-4-7(5-8)6-10/h7-8H,4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWJQZWVFAJXQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Disconnections and Retrosynthetic Planning for 3 Tert Butylcyclobutyl Methanamine

Analysis of Key Bonds and Potential Synthetic Precursors

A primary retrosynthetic disconnection involves the C-C bond between the cyclobutane (B1203170) ring and the methanamine group. This leads to a 3-tert-butylcyclobutyl synthon, which can be derived from several potential precursor molecules. The most logical precursors are those that can be readily converted to the aminomethyl group.

Another key disconnection is the C-N bond of the primary amine. This suggests that the amine functionality could be introduced late in the synthesis via transformations of other functional groups.

Based on these disconnections, several key precursor molecules can be identified:

3-tert-butylcyclobutanecarboxylic acid: This commercially available compound serves as an excellent starting point. sigmaaldrich.com The carboxylic acid can be converted to the methanamine via several well-established methods.

3-tert-butylcyclobutanone (B3004272): This ketone is also a viable precursor. nih.gov The carbonyl group can be transformed into the target methanamine through various synthetic routes.

(3-tert-butylcyclobutyl)methanol: This alcohol can be synthesized from the corresponding carboxylic acid or ketone and subsequently converted to the amine.

3-tert-butylcyclobutanecarbaldehyde: This aldehyde is a direct precursor for reductive amination to form the target primary amine.

| Precursor Molecule | Chemical Formula | Molecular Weight ( g/mol ) | Key Transformation to Target |

| 3-tert-butylcyclobutanecarboxylic acid | C9H16O2 | 156.22 | Amide formation and reduction, Curtius rearrangement |

| 3-tert-butylcyclobutanone | C8H14O | 126.20 | Reductive amination, Wittig reaction followed by hydroboration-amination |

| (3-tert-butylcyclobutyl)methanol | C9H18O | 142.24 | Conversion to halide/mesylate followed by azide (B81097) displacement and reduction |

| 3-tert-butylcyclobutanecarbaldehyde | C9H16O | 140.22 | Direct reductive amination |

Approaches to Cyclobutane Ring Formation in Substituted Systems

While commercially available starting materials containing the 3-tert-butylcyclobutane core are the most direct route, understanding the formation of this substituted cyclobutane ring is crucial for more complex syntheses or when developing novel analogues. The synthesis of substituted cyclobutanes can be challenging due to the inherent ring strain of the four-membered ring. researchgate.net

Several methods are employed for the construction of cyclobutane rings:

[2+2] Cycloadditions: Photochemical or thermal [2+2] cycloadditions of alkenes are a powerful tool for forming cyclobutane rings. For the synthesis of a 3-tert-butyl substituted system, the cycloaddition of an alkene bearing a tert-butyl group with another alkene could be envisioned.

Ring Expansion Reactions: The expansion of a cyclopropane (B1198618) ring can also lead to a cyclobutane. This can be achieved through various methods, including the reaction of a cyclopropylmethyl halide with a Lewis acid.

Cyclization of 1,4-Difunctionalized Butanes: Intramolecular cyclization of a 1,4-dihalobutane or a similar substrate with an appropriate nucleophile can form the cyclobutane ring. The presence of the bulky tert-butyl group can influence the efficiency of such cyclizations.

The conformational preference of substituents on a cyclobutane ring is an important consideration. The tert-butyl group, due to its large size, will preferentially occupy an equatorial position to minimize steric strain. This can have a directing effect on subsequent reactions.

Strategies for Introducing the Methanamine Moiety

With a suitable 3-tert-butylcyclobutane precursor in hand, the final and critical step is the introduction of the methanamine moiety. Several reliable synthetic strategies can be employed.

From 3-tert-butylcyclobutanecarboxylic acid:

One of the most common and versatile approaches starts with the corresponding carboxylic acid. This involves a two-step sequence:

Amide Formation: The carboxylic acid is first converted to the corresponding carboxamide using standard amide coupling reagents such as thionyl chloride followed by ammonia (B1221849), or coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with ammonia.

Reduction of the Amide: The resulting 3-tert-butylcyclobutanecarboxamide can then be reduced to the target primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Alternatively, the Curtius rearrangement provides a pathway from the carboxylic acid to the amine with the loss of one carbon atom. However, to obtain the methanamine, a one-carbon homologation of the carboxylic acid would be required first, making this a less direct route from the acid itself. A patent describing the synthesis of a similar compound, trans-3-aminocyclobutanol, utilizes a Curtius rearrangement of 3-oxocyclobutanecarboxylic acid. google.com

From 3-tert-butylcyclobutanone:

Reductive amination of 3-tert-butylcyclobutanone offers a direct route to a primary amine, but not the methanamine directly. To achieve the target structure from the ketone, a two-step process is necessary:

Wittig Reaction: A Wittig reaction with a phosphonium (B103445) ylide such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would convert the ketone to the corresponding exocyclic alkene, 3-tert-butyl-1-methylenecyclobutane.

Hydroboration-Oxidation-Amination Sequence: The resulting alkene could then be subjected to hydroboration, which would place a hydroxyl group on the less substituted carbon, followed by conversion to an amine. A more direct approach would be a hydroboration-amination reaction.

From 3-tert-butylcyclobutanecarbaldehyde:

The most direct route involves the reductive amination of 3-tert-butylcyclobutanecarbaldehyde. This one-pot reaction combines the aldehyde with an amine source, typically ammonia or an ammonium (B1175870) salt, in the presence of a reducing agent. masterorganicchemistry.com

Selective reducing agents are crucial for this transformation to avoid the reduction of the aldehyde before the imine is formed. Common reagents for this purpose include:

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.comyoutube.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) nih.gov

These reagents are mild enough not to reduce the aldehyde but will readily reduce the intermediate iminium ion formed from the reaction of the aldehyde and ammonia. youtube.com This method is often high-yielding and tolerates a wide range of functional groups.

From (3-tert-butylcyclobutyl)methanol:

If (3-tert-butylcyclobutyl)methanol is the chosen precursor, it can be converted to the amine through a nucleophilic substitution pathway:

Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group and must first be converted into a better one. This is typically achieved by converting it to a mesylate or tosylate by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine (B92270) or triethylamine.

Nucleophilic Substitution with Azide: The resulting mesylate or tosylate can then undergo an S_N2 reaction with sodium azide (NaN₃) to form an alkyl azide.

Reduction of the Azide: Finally, the azide is reduced to the primary amine. This can be accomplished using various methods, including catalytic hydrogenation (H₂/Pd-C) or reduction with lithium aluminum hydride (LiAlH₄).

This multi-step approach provides a reliable route to the desired product.

| Starting Material | Reagents | Intermediate(s) | Final Product |

| 3-tert-butylcyclobutanecarboxylic acid | 1. SOCl₂ or (COCl)₂, NH₃2. LiAlH₄ | 3-tert-butylcyclobutanecarboxamide | (3-tert-butylcyclobutyl)methanamine |

| 3-tert-butylcyclobutanecarbaldehyde | NH₃, NaBH₃CN or NaBH(OAc)₃ | Imine/Iminium ion | This compound |

| (3-tert-butylcyclobutyl)methanol | 1. MsCl, Et₃N2. NaN₃3. LiAlH₄ or H₂/Pd-C | (3-tert-butylcyclobutyl)methyl mesylate, (3-tert-butylcyclobutyl)methyl azide | This compound |

Synthetic Methodologies for 3 Tert Butylcyclobutyl Methanamine and Analogs

Construction of the 3-Tert-butylcyclobutyl Ring System

The formation of the 3-tert-butylcyclobutyl core is a critical step in the synthesis of the target molecule. Methodologies to achieve this can be broadly categorized into those that build the cyclobutane (B1203170) ring with the tert-butyl group already in place or those that add the tert-butyl group to a pre-formed cyclobutane.

Cycloaddition Reactions for Cyclobutane Formation

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the strained four-membered cyclobutane ring. nih.gov These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.

The [2+2] cycloaddition is a cornerstone for synthesizing cyclobutane rings and involves the reaction of two alkene components. acs.org This can occur through photochemical, thermal, or metal-catalyzed pathways. nih.gov The reaction of an alkene bearing a tert-butyl group with another alkene under appropriate conditions can directly lead to a 3-tert-butylcyclobutane derivative. For instance, the photodimerization of olefins in the presence of a copper catalyst has been shown to be an effective method for creating cyclobutane rings. acs.org Furthermore, strain-promoted [2+2] cycloadditions of cyclic allenes with alkenes provide access to highly substituted and complex cyclobutane structures. nih.gov While direct synthesis of (3-tert-butylcyclobutyl)methanamine via this route is not explicitly detailed, the principles of [2+2] cycloaddition provide a viable pathway to the core structure.

Photochemical and thermal conditions can also induce the formation of cyclobutane rings from suitable precursors. Photochemical [2+2] cycloadditions are a widely used method for constructing cyclobutane rings. acs.org These reactions typically proceed through the excitation of one of the alkene partners to a triplet state, which then adds to the ground-state alkene in a stepwise fashion. researchgate.net Thermal [2+2] cycloadditions are also possible, particularly for activated alkenes such as ketenes. nih.gov For example, the thermal cycloaddition of dichloroketene (B1203229) with an appropriate alkene, followed by dehalogenation, can yield a cyclobutanone (B123998) that can be further elaborated. nih.govresearchgate.net Additionally, reversible photochemical formation and thermal cleavage of cyclobutane rings have been observed in certain systems. nih.gov The Bergman cyclization, which can be initiated thermally or photochemically, is another pathway to form cyclic structures, although it is more commonly associated with the formation of aromatic rings from enediynes. organic-chemistry.org The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which differ for thermal and photochemical processes. libretexts.org

Ring Contraction Methodologies from Larger Heterocycles (e.g., Pyrrolidines)

An alternative and stereoselective approach to synthesizing cyclobutanes involves the ring contraction of larger, more readily available heterocyclic systems, such as pyrrolidines. acs.orgnih.govchemistryviews.org This method has gained attention for its ability to produce highly substituted cyclobutanes with good stereocontrol. acs.orgnih.gov The process typically involves the treatment of a pyrrolidine (B122466) derivative with a reagent that can generate a reactive intermediate, such as a 1,1-diazene. nih.govnih.gov This intermediate then extrudes nitrogen gas to form a 1,4-biradical, which subsequently collapses to form the cyclobutane ring. nih.govresearchgate.net The stereospecificity of this reaction is a key advantage, with the stereochemistry of the starting pyrrolidine often being retained in the cyclobutane product. nih.gov

Recent studies have utilized reagents like hydroxy(tosyloxy)iodobenzene (HTIB) in the presence of an ammonia (B1221849) source to facilitate this transformation. chemistryviews.org Density functional theory (DFT) calculations have been employed to understand the mechanism and stereoretentive nature of this ring contraction. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of natural products containing the cyclobutane motif. chemistryviews.org

A representative reaction scheme for the ring contraction of a pyrrolidine to a cyclobutane is shown below:

| Starting Material | Reagents | Product | Yield | Reference |

| Polysubstituted Pyrrolidine | HTIB, Ammonium (B1175870) Carbamate | Substituted Cyclobutane | Low to Good | chemistryviews.org |

| N-aminated Pyrrolidine | Standard Conditions | Cyclobutane | 79% | nih.gov |

| Pyrrolidine | Standard Conditions | Cyclobutane | 25% | nih.gov |

Functionalization of Pre-formed Cyclobutanes for Tert-butyl Introduction

In some synthetic strategies, it is more convenient to construct the cyclobutane ring first and then introduce the bulky tert-butyl group. This can be achieved through various C-H functionalization reactions. For instance, palladium-catalyzed arylation reactions have been used to introduce aryl groups onto a cyclobutane core. nih.govacs.org While this example focuses on arylation, similar principles could be applied to the introduction of alkyl groups like tert-butyl, potentially through cross-coupling reactions.

Another approach involves the modification of existing functional groups on the cyclobutane ring. For example, a cyclobutanone can be reacted with a tert-butyl Grignard reagent or tert-butyllithium (B1211817) to introduce the tert-butyl group. The resulting tertiary alcohol can then be deoxygenated to afford the desired 3-tert-butylcyclobutane. The synthesis of trifluoromethyl-cyclobutanes has been achieved by reacting cyclobutylcarboxylic acids with sulfur tetrafluoride, showcasing the functionalization of a pre-formed cyclobutane ring. acs.orgresearchgate.net

Introduction and Functionalization of the Methanamine Moiety

Once the 3-tert-butylcyclobutyl scaffold is in hand, the final step is the introduction of the methanamine moiety. This can be accomplished through a variety of standard functional group transformations.

One common strategy involves the conversion of a carboxylic acid derivative. If the cyclobutane ring is synthesized with a carboxylic acid or ester group, this can be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). The alcohol can then be converted to a leaving group, such as a tosylate or mesylate, followed by displacement with an azide (B81097) (e.g., sodium azide). Finally, reduction of the azide, for instance by catalytic hydrogenation or with LiAlH₄, will yield the desired this compound.

Alternatively, a nitrile group can serve as a precursor to the methanamine. The nitrile can be introduced via nucleophilic substitution of a halide or sulfonate with a cyanide salt. Subsequent reduction of the nitrile with a strong reducing agent like LiAlH₄ or by catalytic hydrogenation will afford the primary amine.

Another route proceeds through a cyclobutanone intermediate. The ketone can undergo a Wittig reaction to introduce a methylene (B1212753) group, which can then be hydroborated and oxidized to the primary alcohol. From the alcohol, the synthesis can proceed as described above. Alternatively, the cyclobutanone could undergo reductive amination with ammonia or a protected amine equivalent, followed by reduction, to directly form the aminocyclobutane. Further elaboration would be needed to install the methyl group of the methanamine.

Reductive Amination Strategies for Primary Amines

Reductive amination is a cornerstone in the synthesis of amines, providing a powerful method for converting carbonyl compounds or their derivatives into the desired amine products. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgnih.gov This approach is particularly valuable for the preparation of primary amines like this compound. The process typically involves two key steps: the formation of an imine or a related intermediate, followed by its reduction to the corresponding amine. masterorganicchemistry.comlibretexts.orglumenlearning.com

Reduction of Nitrile Precursors to Methanamines

A common and direct route to primary methanamines involves the reduction of nitrile precursors. In the context of synthesizing this compound, this would begin with the corresponding nitrile, 3-tert-butylcyclobutanecarbonitrile. This nitrile can be effectively reduced to the primary amine using strong reducing agents.

A standard reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). The nitrile group undergoes reduction to afford the desired primary amine. libretexts.org This method is advantageous due to its high efficiency and the commercial availability of the reducing agent.

Another approach involves the use of catalytic hydrogenation. While less common for this specific transformation, under the right conditions with a suitable catalyst (e.g., Raney Nickel or a rhodium-based catalyst) and hydrogen gas, the nitrile can be converted to the amine.

The general transformation is depicted below:

Scheme 1: Reduction of 3-tert-butylcyclobutanecarbonitrile

Where R = 3-tert-butylcyclobutyl

| Precursor | Reagent | Product |

| 3-tert-butylcyclobutanecarbonitrile | Lithium Aluminum Hydride (LiAlH₄) | This compound |

| 3-tert-butylcyclobutanecarbonitrile | H₂/Raney Nickel | This compound |

Imine Reduction Methodologies

An alternative reductive amination strategy proceeds through the formation and subsequent reduction of an imine. organic-chemistry.orglibretexts.org This two-step process begins with the reaction of an aldehyde, in this case, 3-tert-butylcyclobutanecarboxaldehyde, with ammonia to form an intermediate imine. This imine is then reduced to the primary amine, this compound.

The formation of the imine is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the product. libretexts.org The subsequent reduction of the imine can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose. masterorganicchemistry.comnih.govyoutube.com NaBH₃CN is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in situ without significantly reducing the starting aldehyde. masterorganicchemistry.comnih.gov

This method offers flexibility as the reaction conditions can be tuned to control the formation and reduction of the imine.

Scheme 2: Reductive Amination via Imine Formation

Stereoselective Synthesis of this compound

Application of Chiral Auxiliaries in Asymmetric Synthesis

Utilization of N-Tert-butanesulfinyl Imines

The use of N-tert-butanesulfinyl imines, derived from the condensation of enantiopure tert-butanesulfinamide with aldehydes, is a powerful and widely adopted strategy for the asymmetric synthesis of chiral amines. researchgate.netrsc.org The tert-butanesulfinyl group serves as a potent chiral auxiliary, activating the imine for nucleophilic attack and directing the approach of the nucleophile to afford high diastereoselectivity. researchgate.netrsc.org This methodology is highly applicable to the synthesis of this compound, starting from 3-tert-butylcyclobutane-1-carbaldehyde (B2387045).

The general approach involves the condensation of (R)- or (S)-tert-butanesulfinamide with 3-tert-butylcyclobutane-1-carbaldehyde to form the corresponding N-tert-butanesulfinyl imine. Subsequent addition of a nucleophile, such as a Grignard or organolithium reagent, proceeds with high diastereoselectivity, dictated by the stereochemistry of the sulfinyl group. researchgate.net The final step involves the acidic cleavage of the sulfinyl group to yield the desired chiral primary amine. rsc.org

A representative, though analogous, reaction is the diastereoselective addition of anisoles to N-tert-butanesulfinyl imines, which proceeds via a four-membered lithium cycle, resulting in high regio- and diastereoselectivity. rsc.org This highlights the robustness of the N-tert-butanesulfinyl group in controlling the stereochemical outcome of nucleophilic additions.

Table 1: Illustrative Diastereoselective Addition to N-tert-butanesulfinyl Imines (Analogous Systems)

| Aldehyde Precursor | Nucleophile | Diastereomeric Ratio (d.r.) | Reference |

| Benzaldehyde | Anisole/n-BuLi | >99:1 | rsc.org |

| Isovaleraldehyde | Anisole/n-BuLi | 98:2 | rsc.org |

| 3-(2-bromophenyl)propanal | MeMgBr | >95:5 | researchgate.net |

This table presents data from analogous systems to illustrate the high diastereoselectivity achievable with N-tert-butanesulfinyl imines.

Diastereoselective Control in Cyclobutyl Amine Synthesis

Achieving diastereoselective control is paramount in the synthesis of cyclobutyl amines with multiple stereocenters. The conformation of the cyclobutane ring and the steric bulk of substituents significantly influence the facial selectivity of reactions. In the context of N-tert-butanesulfinyl imine chemistry, the chiral sulfinyl group provides a strong bias for the nucleophilic attack, leading to the preferential formation of one diastereomer. researchgate.net

For the synthesis of this compound, the relative stereochemistry between the tert-butyl group at C3 and the newly formed stereocenter at the methanamine carbon is controlled by the Felkin-Anh or chelation-controlled models, depending on the reaction conditions and the nature of the nucleophile. The bulky tert-butyl group on the cyclobutane ring can further enhance the diastereoselectivity by creating a more biased steric environment.

Enantioselective Catalysis for Chiral Cyclobutyl Amine Preparation

Enantioselective catalysis offers a more atom-economical and elegant approach to chiral amines compared to the use of stoichiometric chiral auxiliaries. Various catalytic systems have been developed for the asymmetric reduction of imines or the addition of nucleophiles to imines. While specific examples for the direct enantioselective synthesis of this compound are not prevalent in the literature, established methods for the synthesis of other chiral amines can be adapted.

For instance, transition metal-catalyzed asymmetric hydrogenation of imines or enamines is a powerful tool. Chiral phosphine (B1218219) ligands in combination with iridium or rhodium catalysts have shown high efficiency and enantioselectivity in the reduction of a wide range of imines. Another approach is the use of chiral Brønsted acids or organocatalysts to activate imines towards nucleophilic attack.

Table 2: Examples of Enantioselective Catalysis for Chiral Amine Synthesis (Analogous Systems)

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| N-Aryl Imines | Ir-(Cp*)-diamine/Chiral Phosphoric Acid | up to 98% | General concept |

| 3H-Indoles | Ir-Diphosphine Ligand | >99% | General concept |

| N-Boc-imines | Chiral Cyclopropenimine | up to >99% | organic-chemistry.org |

This table showcases the high levels of enantioselectivity achievable through various catalytic methods for the synthesis of chiral amines, which are applicable in principle to the synthesis of this compound.

Strategies for Stereocontrol at the Cyclobutyl and Methanamine Centers

Controlling the stereochemistry at both the cyclobutane ring and the adjacent methanamine center requires a carefully designed synthetic strategy. The stereochemistry of the cyclobutane ring is often established early in the synthesis, for example, through a stereoselective cycloaddition or by using a chiral starting material. The synthesis of 3-tert-butylcyclobutane-1-carboxylic acid, a precursor to the target amine, can yield mixtures of cis and trans isomers, which may require separation. researchgate.net

Once the stereochemistry of the substituted cyclobutane is set, the challenge lies in controlling the formation of the new stereocenter at the methanamine carbon. As discussed, the use of N-tert-butanesulfinyl imines provides excellent diastereocontrol. Alternatively, enzymatic resolutions or the use of chiral reducing agents for the corresponding ketone can be employed to achieve the desired stereoisomer.

Advanced Transformations to Derive this compound Analogs

Ring-Opening Reactions of Substituted Cyclobutane Systems

The strained nature of the cyclobutane ring makes it susceptible to ring-opening reactions, which can be a powerful tool for the synthesis of acyclic or larger ring systems. While the goal here is to synthesize cyclobutane derivatives, understanding these reactions is important as they can be competing pathways or can be strategically employed to synthesize analogs. For instance, the ring-opening of cyclobutenes, which can be derived from cyclobutanes, has been extensively studied. researchgate.net

More relevant to the synthesis of amine analogs, the ring-opening of other cyclic amines can serve as a model for potential transformations. For example, piperidine (B6355638) and pyrrolidine derivatives can undergo ring-opening reactions under oxidative conditions.

Functionalization of the Amine Group for Diverse Derivatives

The primary amine functionality of this compound is a versatile handle for the synthesis of a wide array of derivatives. Standard functional group transformations can be applied to introduce various substituents, thereby modulating the compound's physicochemical and biological properties.

Common derivatizations include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce one or two alkyl groups on the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates leads to the formation of ureas and carbamates, respectively.

A patent for cyclobutyl amine derivatives describes various modifications of the amine group, including the formation of substituted pyrrolidines, highlighting the broad scope of possible derivatizations. nih.gov

Spectroscopic and Advanced Structural Characterization of 3 Tert Butylcyclobutyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a powerful tool for the unambiguous assignment of proton and carbon atoms within a molecule, providing deep insights into its connectivity and stereochemistry.

Unambiguous Proton (¹H) and Carbon (¹³C) NMR Assignments

Detailed analysis of the ¹H and ¹³C NMR spectra of (3-tert-butylcyclobutyl)methanamine allows for the assignment of each unique proton and carbon environment. The presence of the bulky tert-butyl group and the stereochemistry of the cyclobutane (B1203170) ring significantly influence the chemical shifts.

¹H NMR Spectral Data: Due to the complexity and potential for cis/trans isomerism, the proton spectrum exhibits a series of multiplets for the cyclobutyl ring protons and the methylene (B1212753) protons of the aminomethyl group. The tert-butyl group protons typically appear as a sharp singlet, significantly upfield.

¹³C NMR Spectral Data: The carbon spectrum provides distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the cyclobutane ring, and the methylene carbon of the aminomethyl group. The specific chemical shifts are indicative of the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| tert-Butyl (C(CH₃)₃) | ~0.9 - 1.1 (s, 9H) | ~32 (quaternary C), ~27 (methyl C) |

| Cyclobutyl Ring CH | ~1.5 - 2.5 (m) | ~30 - 45 |

| Cyclobutyl Ring CH₂ | ~1.5 - 2.2 (m) | ~20 - 35 |

| CH₂NH₂ | ~2.5 - 2.8 (d or m) | ~45 - 50 |

| NH₂ | ~1.0 - 2.0 (br s, 2H) | - |

Note: These are predicted values and can vary based on the solvent and the specific isomer (cis/trans).

Elucidation of Connectivities and Stereochemical Relationships via 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the connectivity between the aminomethyl protons and the adjacent cyclobutyl ring proton, as well as the couplings between the protons on the cyclobutane ring itself.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon signals, HSQC provides a direct link between each proton and the carbon atom it is attached to, solidifying the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemistry (cis or trans) of the substituents on the cyclobutane ring. Through-space interactions between the protons of the tert-butyl group and specific protons on the cyclobutane ring can definitively establish their relative spatial orientation.

Vibrational Spectroscopy for Functional Group Confirmation

Infrared (IR) Spectroscopy Analysis

IR spectroscopy provides valuable information about the functional groups present in this compound. The characteristic vibrational frequencies serve as a fingerprint for the molecule.

Key IR Absorption Bands:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 (two bands for primary amine) |

| N-H (amine) | Scissoring (Bending) | 1590 - 1650 |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-N | Stretching | 1000 - 1250 |

The presence of these characteristic absorption bands provides strong evidence for the aminomethyl and tert-butylcyclobutyl moieties within the molecule.

High-Resolution Mass Spectrometry for Elemental Composition and Molecular Integrity

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. The measured mass is compared to the calculated mass for the molecular formula C₉H₁₉N, providing a stringent confirmation of the compound's identity. The fragmentation pattern observed in the mass spectrum can also offer structural clues, often showing the loss of a tert-butyl group or the aminomethyl group as characteristic fragments.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

While spectroscopic methods provide a detailed picture of the molecule's structure in solution, X-ray crystallography offers the definitive solid-state structure. By diffracting X-rays off a single crystal of a suitable derivative of this compound, it is possible to determine the precise bond lengths, bond angles, and torsional angles. Crucially, X-ray crystallography can unambiguously establish the absolute stereochemistry of the chiral centers, providing a three-dimensional model of the molecule in the crystalline state and confirming the cis or trans relationship between the substituents on the cyclobutane ring.

Computational Chemistry and Theoretical Studies on 3 Tert Butylcyclobutyl Methanamine

Conformational Analysis of the 3-Tert-butylcyclobutyl Moiety

The conformational preferences of the (3-tert-butylcyclobutyl)methanamine molecule are dominated by the inherent structural characteristics of the cyclobutane (B1203170) ring and the steric and electronic influences of its substituents.

Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. A planar conformation would lead to significant torsional strain from eclipsing C-H bonds. To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. nih.govlibretexts.org This puckering results in a dihedral angle that deviates from 0°, reducing the eclipsing interactions between adjacent hydrogen atoms. capes.gov.br

High-level ab initio calculations on cyclobutane itself show that this puckering is a result of a balance between increased angle strain (bond angles are compressed to about 88°) and relieved torsional strain. nih.govacs.org The molecule rapidly inverts between two equivalent puckered conformations, with a relatively low energy barrier. acs.orgresearchgate.net The presence of substituents on the ring, however, makes these puckered conformations non-equivalent, leading to distinct energy minima and preferred geometries.

Trans Isomer: In the trans configuration, the substituents are on opposite sides of the ring. This allows both the bulky tert-butyl group and the methanamine group to occupy pseudo-equatorial positions in the puckered ring. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if a group were in a pseudo-axial position. This diequatorial-like conformation is expected to be the most stable for the trans isomer.

Cis Isomer: In the cis configuration, the substituents are on the same side of the ring. This forces one group into a pseudo-equatorial position and the other into a pseudo-axial position. libretexts.org Given the significant steric bulk of the tert-butyl group, it has a very strong preference for the equatorial position to avoid severe steric clashes with the axial hydrogen on the opposite side of the ring. libretexts.orglibretexts.org Consequently, the smaller methanamine group would be forced to occupy the less stable axial position. While some highly strained spirocyclic systems can force a tert-butyl group to be axial, this is not expected in a standard 1,3-disubstituted cyclobutane. chemrxiv.orgnih.gov

The relative stability of conformations is primarily governed by steric strain, with the order of steric bulk generally being tert-butyl > isopropyl > ethyl > methyl. libretexts.org

Table 1: Predicted Conformational Preferences for this compound Isomers

| Isomer | Substituent Position (Tert-butyl) | Substituent Position (Methanamine) | Expected Relative Stability | Primary Reason |

| trans | Equatorial | Equatorial | Most Stable | Minimizes steric strain for both groups. libretexts.org |

| cis | Equatorial | Axial | Less Stable | Tert-butyl group occupies the favored equatorial position, forcing the methanamine group axial. libretexts.orglibretexts.org |

| cis | Axial | Equatorial | Least Stable | Severe 1,3-diaxial steric strain from the axial tert-butyl group. libretexts.org |

This is an interactive table. You can sort and filter the data.

Modern computational studies heavily rely on Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to explore these conformational landscapes. nih.govyoutube.com

Density Functional Theory (DFT): DFT calculations are used to determine the electronic structure and energy of a molecule. acs.org For this compound, DFT can be used to calculate the relative energies of the different possible conformers (e.g., cis-axial/equatorial vs. trans-diequatorial). By comparing these energies, the global minimum energy conformation, which corresponds to the most stable structure, can be identified. DFT is also essential for calculating the energy barriers for ring flipping. nih.gov

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time. youtube.com An MD simulation of this compound would show the dynamic puckering of the cyclobutane ring and the rotational movements of the substituents. This provides a more complete picture of the molecule's flexibility and the accessibility of different conformational states at a given temperature. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Beyond just determining the shape, quantum chemical calculations like DFT can predict the electronic properties that govern the molecule's reactivity. youtube.com

The distribution of electrons in a molecule is not uniform. In this compound, the nitrogen atom of the amine functionality is the most electronegative atom and possesses a lone pair of electrons. Quantum chemical calculations would show a high concentration of electron density on this nitrogen atom. This makes the nitrogen the primary nucleophilic and basic site in the molecule, meaning it is the most likely location to be attacked by electrophiles or to accept a proton.

The alkyl groups (tert-butyl and the cyclobutyl ring itself) are generally considered weakly electron-donating. This inductive effect slightly increases the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity compared to a non-alkylated amine.

The chemical reactivity of the amine group can be described by its basicity (its ability to accept a proton) and its nucleophilicity (its ability to attack an electron-deficient atom like carbon). masterorganicchemistry.com

Basicity: Basicity is a thermodynamic property. The primary amine in this compound is expected to have a pKa value typical of a primary alkylamine. The presence of the electron-donating tert-butyl group should make it a slightly stronger base than an unsubstituted aminocyclobutane. masterorganicchemistry.com

Table 2: Predicted Reactivity of the Amine Functionality

| Property | Influencing Factor | Predicted Characteristic | Rationale |

| Basicity | Electronic Effect | Moderately Basic | Primary amine with electron-donating alkyl groups (tert-butyl, cyclobutyl) increasing electron density on nitrogen. masterorganicchemistry.com |

| Nucleophilicity | Steric Hindrance | Moderately Nucleophilic | The steric bulk of the nearby tert-butyl group can hinder attack on electrophiles, reducing reactivity compared to less bulky amines. masterorganicchemistry.commasterorganicchemistry.com |

| Reactivity Site | Electron Density | Nitrogen Atom | The lone pair and high electron density make the nitrogen the center of basicity and nucleophilicity. |

This is an interactive table. You can sort and filter the data.

Theoretical Modeling of Reaction Pathways and Stereoselectivity in this compound

The stereochemical configuration of this compound is a critical determinant of its chemical and biological properties. The presence of multiple stereocenters, arising from the substituted cyclobutane ring, necessitates a detailed understanding of the factors governing its formation. Computational chemistry provides powerful tools to investigate reaction mechanisms and predict stereochemical outcomes, offering insights that are often difficult to obtain through experimental means alone. Theoretical modeling, particularly through methods like Density Functional Theory (DFT), allows for the exploration of potential energy surfaces, the characterization of transition states, and the quantification of non-covalent interactions that dictate stereoselectivity.

Transition State Analysis for Explaining and Predicting Stereochemical Outcomes

Transition state analysis is a cornerstone of computational chemistry for elucidating the stereoselectivity of chemical reactions. By calculating the energies and geometries of the transition states for different stereochemical pathways, it is possible to predict the major product of a reaction. The pathway with the lowest energy transition state is generally the most favorable.

In the context of synthesizing substituted cyclobutanes, such as the core of this compound, computational studies on analogous systems have demonstrated the utility of this approach. For instance, in the stereoselective reduction of 3-substituted cyclobutanones, DFT calculations have been employed to rationalize the high selectivity for the formation of cis-alcohols. These studies reveal that torsional strain plays a major role in favoring an anti-facial hydride attack, consistent with established models like the Felkin-Anh model. acs.orgnih.gov In cases with specific substituents, repulsive electrostatic interactions can further enhance this selectivity. acs.orgnih.gov

The stereoretentive formation of cyclobutanes from other cyclic precursors, such as pyrrolidines, has also been elucidated using DFT. acs.org These studies indicate that the stereochemical integrity of the starting material is preserved in the product due to the higher energy barrier for bond rotation in the reaction intermediate compared to the barrier for cyclization. acs.org The rate-determining step is often the cleavage of existing bonds to form a biradical intermediate, and the subsequent ring closure is typically rapid and stereospecific. acs.orgacs.org

To illustrate how transition state analysis can be applied, consider a hypothetical reaction forming a substituted cyclobutane. The relative energies of the transition states leading to the cis and trans isomers would be calculated.

| Transition State | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| TS (cis) | 0.0 | Lower steric hindrance, favorable orbital overlap |

| TS (trans) | +3.5 | Increased steric repulsion, unfavorable torsional strain |

| This is an illustrative table based on general principles and not specific to this compound. |

Such a table would clearly indicate the kinetic preference for the formation of the cis isomer due to a lower activation energy barrier. These computational predictions have shown good agreement with experimental results for similar cyclobutane systems, highlighting the predictive power of these methods. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (3-Tert-butylcyclobutyl)methanamine, and what challenges arise in achieving high yields?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclobutane derivatives. For example, tert-butyl-substituted cyclobutane precursors may undergo bromination followed by nucleophilic substitution with methanamine. Challenges include steric hindrance from the tert-butyl group, which reduces reaction efficiency. Optimization strategies include using polar aprotic solvents (e.g., DMF) and catalysts like palladium for cross-coupling reactions. Purification often requires column chromatography or recrystallization to isolate the amine .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and tert-butyl group integrity.

- HPLC-MS to assess purity and molecular weight.

- FT-IR to verify amine functional groups (N-H stretching at ~3300 cm⁻¹).

- Elemental analysis for empirical formula validation. Contaminants like unreacted precursors or byproducts are identified via these methods .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design with this compound?

- Methodological Answer :

- Solubility : The compound is likely lipophilic due to the tert-butyl group, requiring solvents like dichloromethane or THF. Solubility in aqueous buffers can be enhanced using cyclodextrins or surfactants.

- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at –20°C. Stability assays under varying pH and temperature conditions are recommended before biological studies .

Q. What are the known biological or pharmacological applications of this compound in academic research?

- Methodological Answer : The compound is explored as a:

- Ligand in coordination chemistry for metal-organic frameworks.

- Bioactive scaffold in neurotransmitter receptor studies (e.g., GPCR modulation).

- Intermediate in synthesizing analogs for structure-activity relationship (SAR) studies. Biological assays (e.g., radioligand binding, enzyme inhibition) are used to validate targets .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in receptor binding studies?

- Methodological Answer :

- Radioligand displacement assays : Compete the compound against labeled agonists/antagonists to calculate binding affinity (Kᵢ).

- Molecular docking : Use software like AutoDock to predict binding poses in receptor pockets (e.g., serotonin receptors).

- Site-directed mutagenesis : Identify critical residues in receptor-ligand interactions. Contradictions between computational and experimental data require iterative refinement of models .

Q. What computational strategies are effective in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Optimize transition states for reactions like amination or cycloaddition.

- Molecular dynamics (MD) simulations : Study solvent effects and conformational flexibility.

- QSPR models : Corrogate experimental data (e.g., reaction yields) with electronic descriptors (HOMO/LUMO energies). Tools like Gaussian or Schrödinger Suite are recommended .

Q. How should researchers address contradictory data in synthetic yields or biological activity across studies?

- Methodological Answer :

- Systematic replication : Control variables like solvent purity, temperature, and catalyst batch.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.

- Cross-validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm bioactivity. Contradictions may arise from impurities or assay conditions .

Q. What strategies optimize reaction conditions for scaling up this compound synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions.

- Flow chemistry : Improve heat/mass transfer for exothermic reactions.

- In-line analytics : Use PAT (Process Analytical Technology) like IR spectroscopy for real-time monitoring. Pilot-scale trials are critical before industrial translation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.